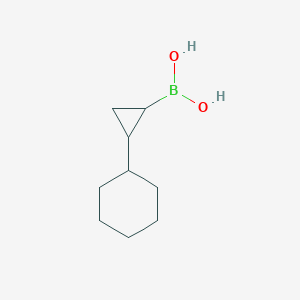
(2-Cyclohexylcyclopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclopropyl ring, which is further substituted with a cyclohexyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)boronic acid typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with cyclopropyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of bases such as potassium acetate is crucial for the success of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid components can make the process more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclohexylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation reactions.
Applications De Recherche Scientifique
(2-Cyclohexylcyclopropyl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and sensors.
Mécanisme D'action
The mechanism of action of (2-Cyclohexylcyclopropyl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with palladium complexes in Suzuki-Miyaura coupling . This process involves the transfer of the cyclopropyl group from boron to palladium, forming a new carbon-carbon bond. The boronic acid group can also interact with diols and other nucleophiles, leading to various functionalization reactions .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
Cyclopropylboronic Acid: Similar in structure but lacks the cyclohexyl group.
Cyclohexylboronic Acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness: (2-Cyclohexylcyclopropyl)boronic acid is unique due to the presence of both cyclopropyl and cyclohexyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex molecules and in the development of boron-containing drugs and materials .
Propriétés
Formule moléculaire |
C9H17BO2 |
|---|---|
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
(2-cyclohexylcyclopropyl)boronic acid |
InChI |
InChI=1S/C9H17BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9,11-12H,1-6H2 |
Clé InChI |
GBIACPIRGOMMPZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


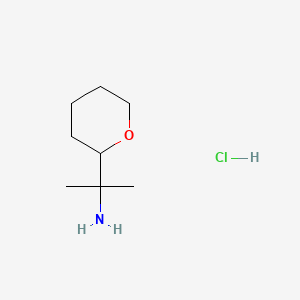
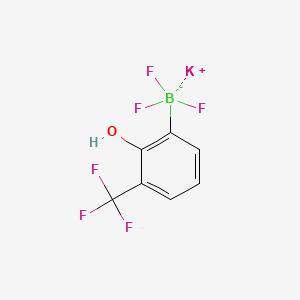
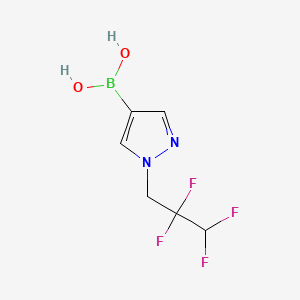
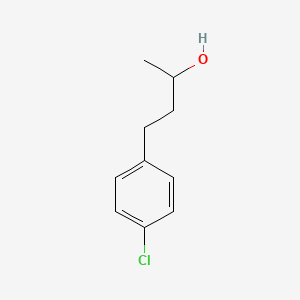
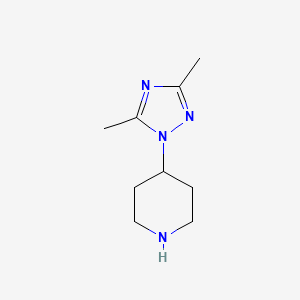
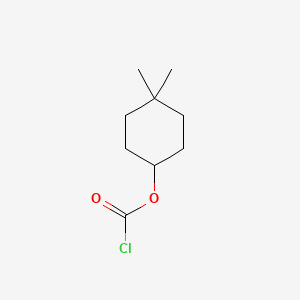
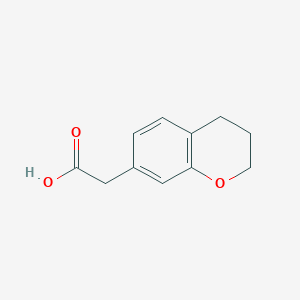
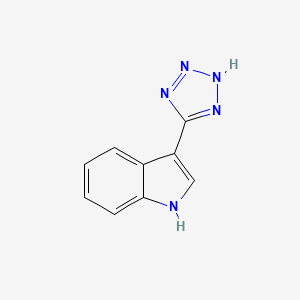
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
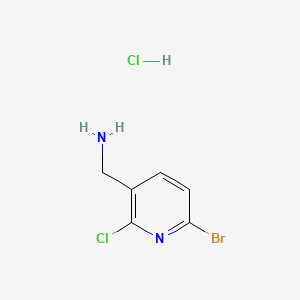
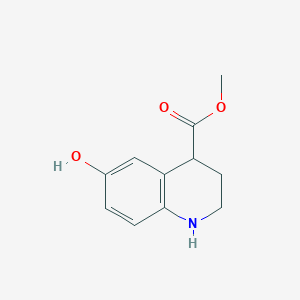

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
